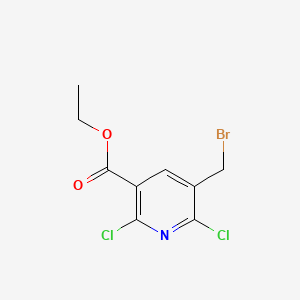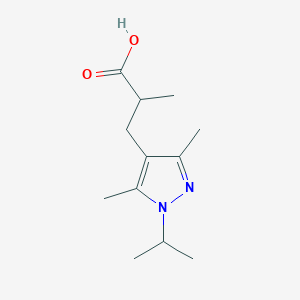
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes an isopropyl group, two methyl groups, and a propanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced through alkylation reactions. These reactions are typically performed using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid moiety, resulting in the formation of pyrazoline derivatives or alcohols, respectively.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents such as nitric acid, and sulfonating agents like sulfuric acid are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of pyrazoline derivatives or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its effects on these pathways can result in therapeutic benefits, such as the inhibition of cancer cell growth or the reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-methoxy-1-propanamine
- 1-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine
- (1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methylamine
Uniqueness
3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid is unique due to its specific structural features, including the presence of both an isopropyl group and a propanoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H20N2O2/c1-7(2)14-10(5)11(9(4)13-14)6-8(3)12(15)16/h7-8H,6H2,1-5H3,(H,15,16) |
Clave InChI |
HQQGUNBBMRBZGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(C)C)C)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


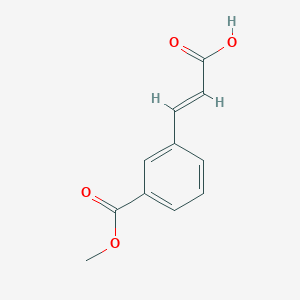
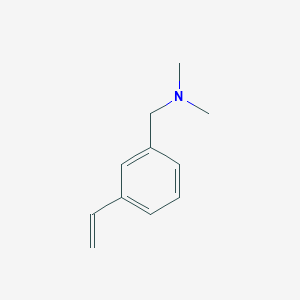
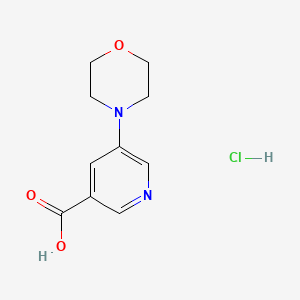
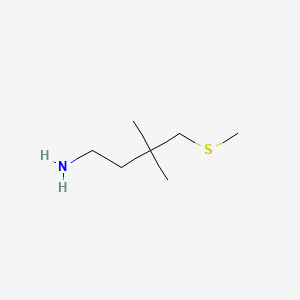
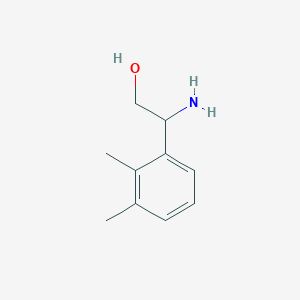
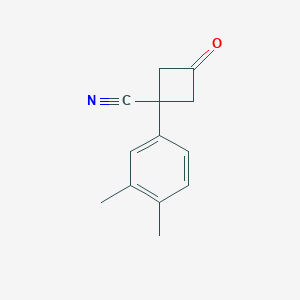
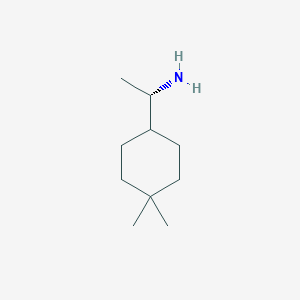
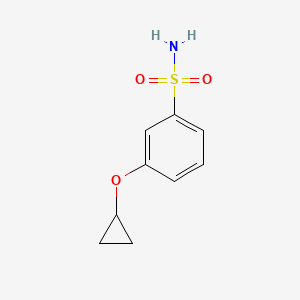
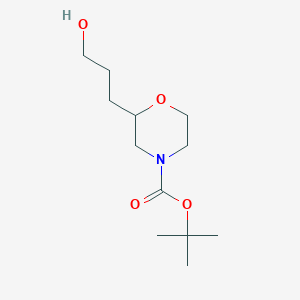
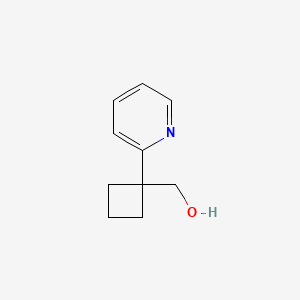
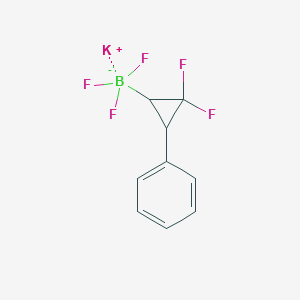

![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
